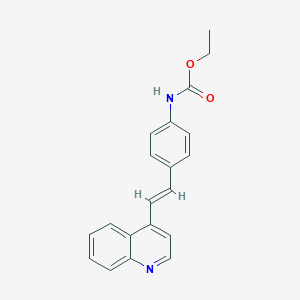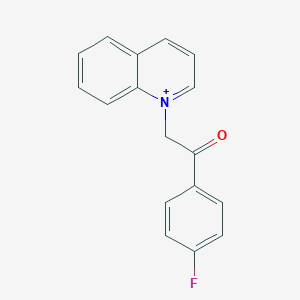
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine, also known as MPAA, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has also been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. This compound also has a broad range of potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
Future Directions
There are several future directions for N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and bacterial and fungal infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, more research is needed to optimize the synthesis method of this compound and to determine its pharmacokinetics and toxicity profile.
Synthesis Methods
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine can be synthesized using various methods, including the reaction of 4-methoxyaniline and 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine and 3-phenyl-1H-pyrazole-5-carbaldehyde in ethanol. These methods have been optimized to obtain high yields and purity of this compound.
properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)17-16-11-15(18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,17,18,19) |
InChI Key |
LQRRHHYUURZIRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)

![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)